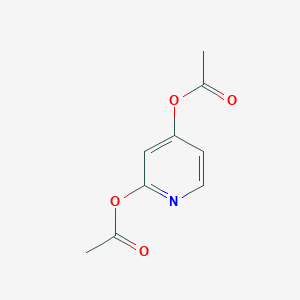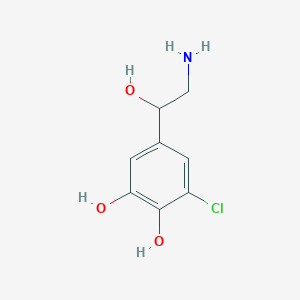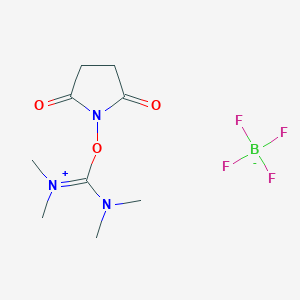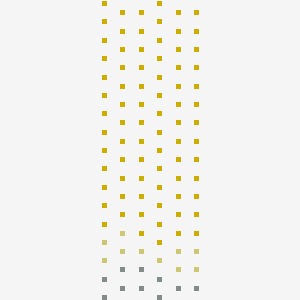
CID 6337993
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium alloy pgc is a compound that consists of palladium combined with other metals to form an alloy. Palladium is a precious metal known for its excellent catalytic properties, making it a valuable component in various industrial and scientific applications. Palladium alloy pgc is particularly noted for its use in catalysis, especially in fuel cells and other energy-related technologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium alloy pgc can be synthesized using various methods, including chemical reduction, electrodeposition, and mechanical alloying. One common method involves the reduction of palladium salts with reducing agents such as ethylene glycol, formaldehyde, or sodium borohydride. The reaction conditions, such as pH and temperature, are optimized to achieve the desired alloy composition and particle size .
Industrial Production Methods
In industrial settings, palladium alloy pgc is often produced through high-temperature alloying processes. This involves melting palladium with other metals, such as platinum, cobalt, gold, iron, nickel, or copper, in a controlled environment to form a homogeneous alloy. The alloy is then processed into various forms, such as nanoparticles, nanowires, or thin films, depending on the intended application .
Análisis De Reacciones Químicas
Types of Reactions
Palladium alloy pgc undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective in catalyzing the oxygen reduction reaction (ORR), which is crucial in fuel cell technology .
Common Reagents and Conditions
Common reagents used in reactions involving palladium alloy pgc include hydrogen, oxygen, and various organic compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although specific conditions may vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving palladium alloy pgc depend on the specific reaction being catalyzed. For example, in the ORR, the primary product is water, while in carbon-carbon coupling reactions, the products are often complex organic molecules .
Aplicaciones Científicas De Investigación
Palladium alloy pgc has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as Suzuki-Miyaura and Heck coupling reactions.
Medicine: Investigated for its potential use in anticancer therapies and antibacterial treatments.
Industry: Utilized in fuel cells, hydrogen storage, and environmental remediation technologies.
Mecanismo De Acción
The mechanism by which palladium alloy pgc exerts its effects involves the adsorption of reactant molecules onto the palladium surface, followed by the activation of these molecules through electron transfer processes. This leads to the formation of intermediate species, which then undergo further reactions to form the final products. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Palladium alloy pgc is often compared to other platinum-group metals, such as platinum, rhodium, and ruthenium. While these metals share similar catalytic properties, palladium alloy pgc is unique in its lower cost and higher availability compared to platinum. Additionally, palladium alloy pgc exhibits excellent catalytic activity and stability, making it a valuable alternative to platinum-based catalysts in many applications .
List of Similar Compounds
- Platinum alloy
- Rhodium alloy
- Ruthenium alloy
- Iridium alloy
- Osmium alloy
Propiedades
Número CAS |
107373-32-0 |
|---|---|
Fórmula molecular |
Au2Ca10Ga10Pd76 |
Peso molecular |
9580 g/mol |
InChI |
InChI=1S/2Au.10Ca.10Ga.76Pd |
Clave InChI |
ZHCBILLAIKATBT-UHFFFAOYSA-N |
SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
SMILES canónico |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
Sinónimos |
palladium alloy PGC PGC palladium alloy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



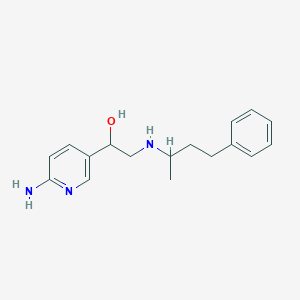


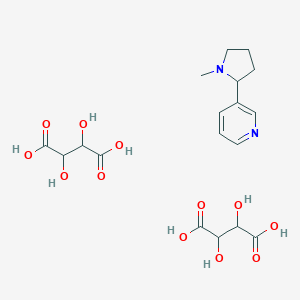
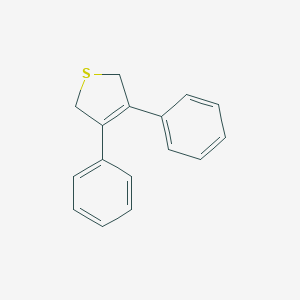
![Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-](/img/structure/B12005.png)


![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)
